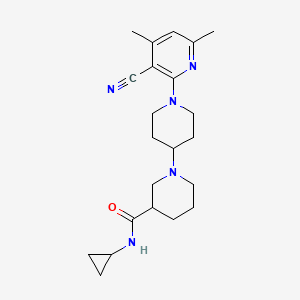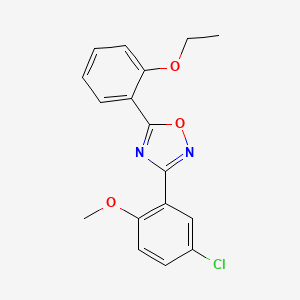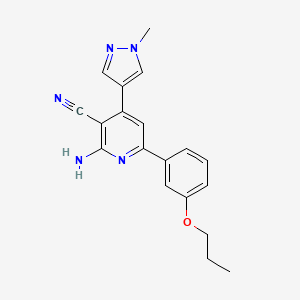![molecular formula C20H15ClFNO2 B5302119 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate, also known as CLQ, is a synthetic compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential use in treating various types of cancer and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate in lab experiments is its relatively low toxicity compared to other cancer drugs. However, its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects of this compound on the body.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate. One area of interest is its potential use in combination with other cancer drugs to enhance their effectiveness. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential use in treating cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it a potential candidate for further research and development. While more research is needed to fully understand its effects on the body, this compound has the potential to become an important tool in the fight against cancer and other diseases.
Métodos De Síntesis
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate is synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile to form 2-(2-chloro-6-fluorophenyl)acetonitrile. The resulting compound is then reacted with 8-hydroxyquinoline to form 2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol, which is then esterified with propionic anhydride to produce this compound.
Aplicaciones Científicas De Investigación
2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate has been studied extensively for its potential use in treating various types of cancer, including breast, lung, colon, and prostate cancer. It has also been investigated for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
[2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]quinolin-8-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO2/c1-2-19(24)25-18-8-3-5-13-9-10-14(23-20(13)18)11-12-15-16(21)6-4-7-17(15)22/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIAOOAOQZCNV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-5-[(2,6-difluorophenoxy)methyl]isoxazole](/img/structure/B5302042.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)



![(1R*,2R*,6S*,7S*)-4-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5302108.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-(3,4-dimethylphenyl)-4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5302127.png)
![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)